N-[5-acetyl-6-(methylsulfanyl)-2-phenylpyrimidin-4-yl]benzamide
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Overview
Description
N-[5-acetyl-6-(methylsulfanyl)-2-phenylpyrimidin-4-yl]benzamide is a synthetic organic compound known for its diverse applications in scientific research This compound is characterized by its pyrimidine core, which is functionalized with acetyl, methylsulfanyl, phenyl, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-acetyl-6-(methylsulfanyl)-2-phenylpyrimidin-4-yl]benzamide typically involves the acylation of 5-acetyl-4-aminopyrimidines. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-[5-acetyl-6-(methylsulfanyl)-2-phenylpyrimidin-4-yl]benzamide undergoes various chemical reactions, including:
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Amines, bases like sodium methoxide in butanol
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Amino derivatives
Scientific Research Applications
N-[5-acetyl-6-(methylsulfanyl)-2-phenylpyrimidin-4-yl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[5-acetyl-6-(methylsulfanyl)-2-phenylpyrimidin-4-yl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cell survival . The compound achieves this by preventing the breakdown of I-kB, an inhibitor of NF-kB, thereby blocking the activation of NF-kB and inducing apoptosis in certain cell types .
Comparison with Similar Compounds
N-[5-acetyl-6-(methylsulfanyl)-2-phenylpyrimidin-4-yl]benzamide can be compared with other pyrimidine derivatives:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core but differ in their functional groups and biological activities.
Pyrimido[4,5-d]pyrimidines: Structurally similar but with different substitution patterns, leading to varied biological activities.
List of Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-ones
- Pyrido[2,3-d]pyrimidin-7-ones
- Pyrimido[4,5-d]pyrimidines
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(5-acetyl-6-methylsulfanyl-2-phenylpyrimidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13(24)16-18(22-19(25)15-11-7-4-8-12-15)21-17(23-20(16)26-2)14-9-5-3-6-10-14/h3-12H,1-2H3,(H,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGDAVUKFOYTEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(N=C1SC)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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